chemical structure and properties of 2-Ethyl-6-(trifluoromethyl)aniline
chemical structure and properties of 2-Ethyl-6-(trifluoromethyl)aniline
An In-depth Technical Guide to 2-Ethyl-6-(trifluoromethyl)aniline
Abstract
2-Ethyl-6-(trifluoromethyl)aniline is a substituted aniline that serves as a crucial building block in the synthesis of high-value organic compounds. Its unique structure, featuring an ethyl group and a trifluoromethyl group ortho to the amine, imparts specific steric and electronic properties that are leveraged in the development of advanced agrochemicals and pharmaceuticals. The trifluoromethyl moiety, in particular, is known to enhance properties such as metabolic stability, lipophilicity, and binding affinity of target molecules. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis methodologies, and key applications of 2-Ethyl-6-(trifluoromethyl)aniline, tailored for researchers and professionals in chemical synthesis and drug development.
Chemical Identity and Physicochemical Properties
2-Ethyl-6-(trifluoromethyl)aniline is a specialized aromatic amine. The strategic placement of the ethyl and trifluoromethyl groups creates a sterically hindered environment around the amino group, a feature that can be exploited to direct reaction pathways and enhance the stability of derivative compounds.
Molecular Structure
The fundamental structure consists of an aniline ring substituted at the 2-position with an ethyl group (-CH₂CH₃) and at the 6-position with a trifluoromethyl group (-CF₃).
graph Chemical_Structure {
layout=neato;
node [shape=plaintext];
edge [style=solid];
// Benzene Ring
C1 [label="C"];
C2 [label="C"];
C3 [label="C"];
C4 [label="C"];
C5 [label="C"];
C6 [label="C"];
// Substituents
N [label="NH₂"];
Et [label="CH₂CH₃"];
CF3 [label="CF₃"];
// Positioning nodes
C1 [pos="0,1.5!"];
C2 [pos="-1.3,-0.75!"];
C3 [pos="-0.8,-2!"];
C4 [pos="0.8,-2!"];
C5 [pos="1.3,-0.75!"];
C6 [pos="0,0!"]; // Carbon attached to N
// Substituent positions
N_pos [pos="0,2.5!"];
Et_pos [pos="-2.6,-1!"];
CF3_pos [pos="2.6,-1!"];
// Dummy nodes for double bonds
db1 [pos="-0.65,0.375", shape=point, width=0];
db2 [pos="-1.05,-1.375", shape=point, width=0];
db3 [pos="0,-2.2", shape=point, width=0];
db4 [pos="1.05,-1.375", shape=point, width=0];
db5 [pos="0.65,0.375", shape=point, width=0];
// Draw benzene ring and substituents
C6 -- C1 -- N_pos [label=""];
C1 -- C2 -- Et_pos [label=""];
C2 -- C3;
C3 -- C4;
C4 -- C5 -- CF3_pos [label=""];
C5 -- C6;
C6 -- C1;
// Manually add labels to nodes
N_label [label="NH₂", pos="0,2.8!"];
Et_label [label="CH₂CH₃", pos="-3.3,-1!"];
CF3_label [label="CF₃", pos="3.3,-1!"];
}
A plausible synthetic workflow for 2-Ethyl-6-(trifluoromethyl)aniline.
Detailed Experimental Protocol (Hypothetical)
This protocol is a representative example based on standard organic chemistry transformations.
Step 1: Benzylic Bromination
-
To a solution of 2-Nitro-3-(trifluoromethyl)toluene in carbon tetrachloride, add N-Bromosuccinimide (NBS) and a catalytic amount of azobisisobutyronitrile (AIBN).
-
Reflux the mixture under inert atmosphere (e.g., Nitrogen) for 4-6 hours, monitoring the reaction by TLC. Causality: AIBN initiates a free-radical chain reaction, and NBS serves as a selective source of bromine for benzylic halogenation.
-
Cool the reaction mixture, filter off the succinimide byproduct, and concentrate the filtrate under reduced pressure to obtain crude 2-Nitro-3-(trifluoromethyl)benzyl bromide.
Step 2: Grignard Reaction for Ethylation
-
Prepare a Grignard reagent by reacting methyl bromide with magnesium turnings in anhydrous THF.
-
Cool the solution of the crude benzyl bromide from Step 1 in anhydrous THF to 0°C.
-
Slowly add the prepared methylmagnesium bromide solution dropwise, maintaining the temperature below 5°C. Causality: The Grignard reagent acts as a nucleophile, displacing the bromide to form a new carbon-carbon bond, extending the methyl group to an ethyl group.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction carefully with saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether, dry the organic layer over anhydrous sodium sulfate, and concentrate to yield 2-Ethyl-1-nitro-3-(trifluoromethyl)benzene.
Step 3: Reduction of the Nitro Group
-
Dissolve the nitro compound from Step 2 in ethanol.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Hydrogenate the mixture in a Parr apparatus under a hydrogen atmosphere (50 psi) at room temperature for 8-12 hours. Causality: Catalytic hydrogenation is a clean and efficient method for reducing aromatic nitro groups to amines with high yield.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain the final product, 2-Ethyl-6-(trifluoromethyl)aniline.
-
Purify by vacuum distillation or column chromatography as needed.
Spectroscopic and Analytical Characterization
Characterization is critical to confirm the identity and purity of the synthesized compound.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the ethyl group (a quartet for the -CH₂- and a triplet for the -CH₃), and a broad singlet for the -NH₂ protons.
-
¹³C NMR: The carbon NMR will show distinct peaks for the aromatic carbons, with the carbon attached to the CF₃ group appearing at a characteristic downfield shift. Signals for the ethyl group carbons will also be present.
-
¹⁹F NMR: The fluorine NMR should exhibit a singlet corresponding to the -CF₃ group.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (189.18 m/z).
-
Infrared (IR) Spectroscopy: The IR spectrum will display characteristic N-H stretching bands for the primary amine (around 3300-3500 cm⁻¹), C-H stretches for the aromatic and alkyl groups, and strong C-F stretching bands.
A study on the related compounds 2-(trifluoromethyl)aniline and 3-(trifluoromethyl)aniline provides detailed analysis of their FTIR and FT-Raman spectra, which can serve as a reference for interpreting the vibrational modes of the title compound.[1]
Applications in Agrochemical and Pharmaceutical Synthesis
The trifluoromethyl group is a cornerstone in modern medicinal and agricultural chemistry, enhancing molecular properties.[2][3] 2-Ethyl-6-(trifluoromethyl)aniline is a valuable intermediate for creating molecules with these enhanced characteristics.
Agrochemicals
Substituted anilines are precursors to a wide range of herbicides and fungicides. The trifluoromethyl group often increases the biological activity and metabolic stability of the final product.[3][4] For instance, dinitroaniline herbicides containing a trifluoromethyl group have shown significant phytotoxicity.[5] The specific steric hindrance in 2-Ethyl-6-(trifluoromethyl)aniline can be used to synthesize selective herbicides that target specific weed enzymes without affecting the crop.
Pharmaceuticals
In drug development, this compound serves as a building block for creating Active Pharmaceutical Ingredients (APIs).[6] The introduction of a trifluoromethyl group can improve a drug candidate's metabolic stability by blocking sites susceptible to oxidation, and its lipophilicity can enhance cell membrane permeability.[2] Aniline derivatives are core structures in many kinase inhibitors and other targeted therapies.
Safety, Handling, and Toxicology
As with many substituted anilines, 2-Ethyl-6-(trifluoromethyl)aniline requires careful handling. Safety data sheets for structurally related compounds provide critical guidance.
Hazard Identification
-
Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.
-
Irritation: Causes skin and serious eye irritation. May cause respiratory irritation.
-
Environmental: Harmful to aquatic life with long-lasting effects.
Handling and Personal Protective Equipment (PPE)
-
Ventilation: Use only outdoors or in a well-ventilated area, preferably under a chemical fume hood.[7]
-
PPE: Wear protective gloves, protective clothing, and eye/face protection.
-
Storage: Keep container tightly closed in a dry, cool, and well-ventilated place. Keep away from heat, sparks, and flame.[8]
First Aid Measures
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.
-
If on Skin: Wash with plenty of water. Call a POISON CENTER or doctor if you feel unwell.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
If Swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.
Conclusion
2-Ethyl-6-(trifluoromethyl)aniline is a highly specialized chemical intermediate with significant potential in the agrochemical and pharmaceutical industries. Its unique substitution pattern offers a powerful tool for medicinal and process chemists to design next-generation molecules with enhanced efficacy, stability, and selectivity. Understanding its synthesis, properties, and safe handling is paramount for leveraging its full potential in research and development.
References
- Sigma-Aldrich. (2025).
- Fisher Scientific. (2025). SAFETY DATA SHEET for 2-Fluoro-6-(trifluoromethyl)aniline.
- MilliporeSigma. (2024).
- Fisher Scientific. (2025).
- Pharmaffiliates. (n.d.). Pharmaceutical Synthesis: Leveraging 2,5-Bis(trifluoromethyl)aniline for Drug Discovery.
- TUODA. (n.d.). High-Purity 2-Methyl-3-(trifluoromethyl)
- Fluoropharm. (n.d.).
- Benchchem. (2025). Application Notes and Protocols: The Role of Trifluoromethylphenyl Compounds in Modern Agrochemicals.
- Ishihara, S. et al. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PMC.
- ResearchGate. (2025). Spectroscopic and quantum chemical electronic structure investigations of 2-(trifluoromethyl)aniline and 3-(trifluoromethyl)aniline.
- ResearchGate. (2025). Screening of new 2,4- and 2,6-dinitroaniline derivates for phytotoxicity and antimitotic activity.
Sources
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Fluorinated pharmaceutical intermediates | Products - Fluoropharm [fluoropharm.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
